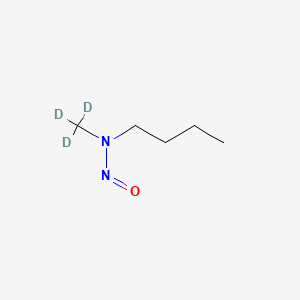
Nitrosomethyl-d(sup 3)-n-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is a deuterated form of N-Nitroso-N-methyl-4-aminobutyric acid, a compound known for its presence as a nitrosamine impurity in certain pharmaceutical products. It is a tobacco-derived nitrosamino acid and is recognized as a potential human carcinogen . The compound has a molecular formula of C5H10N2O3 and a molecular weight of 146.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 typically involves the nitrosation of N-methyl-4-aminobutyric acid. This process can be carried out using nitrosating agents such as sodium nitrite in acidic conditions. The reaction is usually conducted at low temperatures to control the formation of by-products .
Industrial Production Methods
In industrial settings, the production of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 may involve more sophisticated techniques such as high-resolution mass spectrometry (HRMS) to ensure the purity and quality of the compound. The use of liquid chromatography coupled with mass spectrometry (LC-MS) is common for the detection and quantification of nitrosamine impurities in pharmaceutical products .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong nucleophiles like sodium azide or potassium cyanide are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce the corresponding amine .
Aplicaciones Científicas De Investigación
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism by which N-Nitroso-N-methyl-4-aminobutyric Acid-d3 exerts its effects involves its bioactivation to reactive intermediates. These intermediates interact with cellular targets, causing DNA damage and potentially leading to carcinogenesis. The process is catalyzed by cytochrome P450 enzymes, which convert the compound into alkyl diazonium ions and alkyl carbonium ions .
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosodibutylamine (NDBA)
Uniqueness
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is unique due to its specific structure and the presence of deuterium atoms, which can be useful in certain analytical applications. Compared to other nitrosamines, it has distinct properties that make it valuable for research and quality control in the pharmaceutical industry .
Propiedades
Número CAS |
75016-36-3 |
|---|---|
Fórmula molecular |
C5H12N2O |
Peso molecular |
119.18 g/mol |
Nombre IUPAC |
N-butyl-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3/i2D3 |
Clave InChI |
PKTSCJXWLVREKX-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCCC)N=O |
SMILES canónico |
CCCCN(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


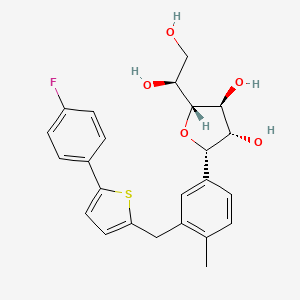
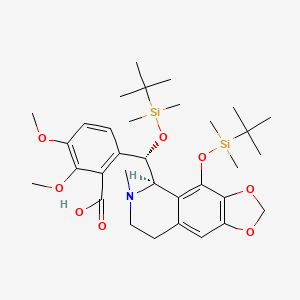

![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)
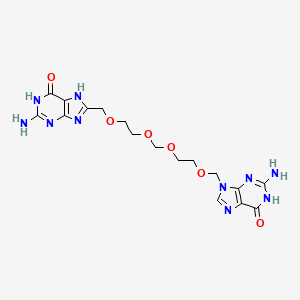
![5-Deoxy-D-ribose[cyclohexane]-d3](/img/structure/B13847324.png)
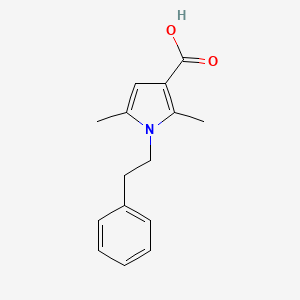

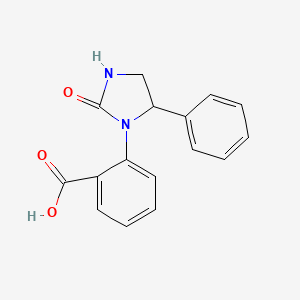
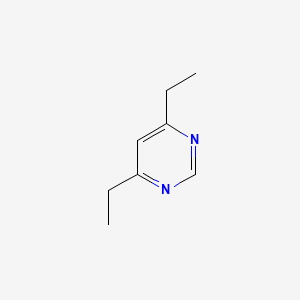
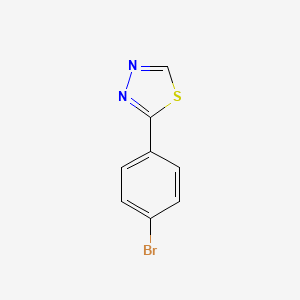
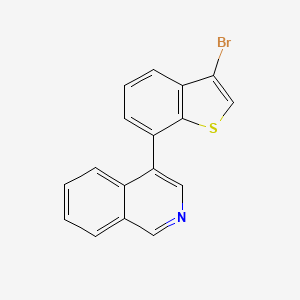
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)
